Permethrin
Overview
Description
Permethrin is a synthetic chemical compound belonging to the pyrethroid family, which is widely used as an insecticide and medication. It is known for its effectiveness in treating lice and scabies in humans and for its use in agriculture to protect crops from pests. This compound is a photostable compound, meaning it retains its efficacy when exposed to sunlight, making it suitable for outdoor applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Permethrin is synthesized through the esterification of 3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from a methanol-water mixture .
Industrial Production Methods
In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The industrial production process also involves the separation of cis and trans isomers of this compound, as the ratio of these isomers can affect the compound’s efficacy. The final product is typically a mixture of cis and trans isomers in a specific ratio, such as 25:75 .
Chemical Reactions Analysis
Types of Reactions
Permethrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 3-phenoxybenzoic acid and other degradation products.
Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to form 3-phenoxybenzyl alcohol and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.
Photodegradation: Exposure to UV light can lead to the breakdown of this compound into various photoproducts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.
Photodegradation: UV light exposure is used to study the photodegradation of this compound.
Major Products Formed
Oxidation: 3-Phenoxybenzoic acid
Hydrolysis: 3-Phenoxybenzyl alcohol and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Photodegradation: Various photoproducts, including 3-phenoxybenzoic acid
Scientific Research Applications
Permethrin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of pyrethroids and their environmental impact.
Biology: Investigated for its effects on various biological systems, including its toxicity to non-target organisms such as bees and aquatic life.
Medicine: Widely used in the treatment of scabies and lice infestations. Research is ongoing to explore its potential use in other medical applications.
Industry: Used in agriculture to protect crops from pests, in the textile industry to prevent insect attacks on woolen products, and in aviation for aircraft disinsection
Mechanism of Action
Permethrin acts on the nervous system of insects by disrupting the function of sodium channels in nerve cell membranes. This disruption leads to delayed repolarization, causing paralysis and eventual death of the insect. The compound binds to the sodium channels, preventing them from closing, which results in continuous nerve impulses and muscle spasms .
Comparison with Similar Compounds
Permethrin is part of the pyrethroid family, which includes other compounds such as:
- Cythis compound
- Deltamethrin
- Fenvalerate
- Lambda-cyhalothrin
Uniqueness
This compound is unique in its balance of efficacy and safety. It is less toxic to mammals compared to other pyrethroids, making it suitable for use in medical and household applications. Its photostability also sets it apart from other pyrethroids, allowing for effective outdoor use .
Conclusion
This compound is a versatile compound with significant applications in medicine, agriculture, and industry. Its unique properties, including photostability and lower mammalian toxicity, make it a valuable tool in pest control and medical treatments. Ongoing research continues to explore its potential and improve its applications.
Properties
IUPAC Name |
(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLPVAHGXHCWKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21Cl2H20O3, C21H20Cl2O3 | |
Record name | PERMETHRIN | |
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Source | PubChem | |
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DSSTOX Substance ID |
DTXSID8022292 | |
Record name | Permethrin | |
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Molecular Weight |
391.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Permethrin is a pale brown liquid. Relatively water insoluble. Used as an insecticide., Colorless to pale yellow solid or liquid; [Merck Index] Yellow-brown to brown viscous liquid or solid; [ICSC] Solid; mp = 34 deg C; [MSDSonline], Solid, YELLOW-BROWN-TO-BROWN VISCOUS LIQUID OR CRYSTALS. | |
Record name | PERMETHRIN | |
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Record name | Permethrin | |
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Record name | Permethrin | |
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Boiling Point |
>290 °C at 760 mm Hg, BP: 200 °C at 0.1 mm Hg | |
Record name | Permethrin | |
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Solubility |
In water, 0.0111 mg/L at 20 °C, pH 7.0-9.3 (OECD Method 105), In water, 6.00X10-3 mg/L (pH 7, 20 °C); cis-isomers 0.20 mg/L (25 °C); trans-isomers 0.13 mg/L (25 °C), In xylene and hexane >1000, methanol 258 (all in g/kg at 25 °C), Soluble in most organic solvents except ethylene glycol. Soluble in acetone, ethanol, ether, and xylene, In water, 6.00X10-3 mg/ml @ 20 °C., 6.91e-05 g/L, Solubility in water: none | |
Record name | Permethrin | |
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Record name | Permethrin | |
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Density |
1.19 - 1.27 at 20 °C, Relative density (water = 1): 1.2 | |
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Vapor Pressure |
0.00000002 [mmHg], Vapor pressure: cis-isomers 2.9X10-3 mPa at 25 °C, trans-isomers 9.2X10-4 Pa at 25 °C, 5.18X10-8 mm Hg at 25 °C (OECD Method 104), Vapor pressure, Pa at 20 °C: | |
Record name | Permethrin | |
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Mechanism of Action |
Permethrin acts on the nerve cell membrane to disrupt the sodium channel current by which the polarization of the membrane is regulated. Delayed repolarization and paralysis of the pests are the consequences of this disturbance., Permethrin is pediculocidal by disrupting in sodium channel current in the louse's nerve cell membrane; this action causes delayed polarization of the membrane and paralysis of the insect., Like natural pyrethrins, permethrin acts as a neurotoxin by depolarizing nerve cell membranes of parasites. The drug disrupts the sodium channel current by which membrane repolarization is regulated. Delayed repolarization results in paralysis of the nerves in the exoskeletal respiratory muscles of the parasite leading to death., The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Trans- and cis-permethrin were irradiated in sunlight and at gamma>290 nm in hexane, methanol, water and water acetone. Isomerization and ester cleavage occurred primarily. Observed products included monochloropermethrin and the monochlorovinyl acid from cleavage, 3-phenoxybenzyl 3,3-dimethylacrylate, 3-phenoxybenzaldehyde, 3-phenoxybenzoic acid, benzyl alcohol, benzaldehyde, 3-hydroxybenzyl alcohol, benzoic acid, 3-hydroxybenzoic acid, and 3-phenoxybenzyl alcohol., For more Mechanism of Action (Complete) data for PERMETHRIN (10 total), please visit the HSDB record page. | |
Record name | Permethrin | |
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Color/Form |
Colorless crystals to a viscous liquid; Color, white to pale yellow, Pure permethrin cis-isomer forms colorless crystals at room temperature but a mixture of cis and trans isomers normally occurs as a liquid, with its appearance depending on the ratio of isomers. Pure permethrin (40:60) is a colorless, viscous liquid, whereas the technical compound is a yellow to yellow-brown viscous liquid. | |
CAS No. |
52645-53-1, 52341-32-9, 52341-33-0, 93389-07-2 | |
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Record name | Permethrin | |
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Record name | m-phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
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Melting Point |
<20 °C (OECD Method 102), MP: cis-isomers, 63-65 °C; trans-isomers, 44-47 °C, 34 °C, 34-39 °C | |
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